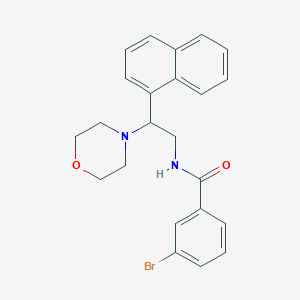

2-(Cyclopropylmethoxy)-5-fluoropyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Cyclopropylmethoxy)-5-fluoropyrimidine, also known as CPFP, is a pyrimidine analog that has been studied for its potential applications in cancer treatment. This compound has been shown to have a unique mechanism of action that may make it effective against a variety of cancer types. In

科学的研究の応用

Antitumor Activity and Mechanisms

2-(Cyclopropylmethoxy)-5-fluoropyrimidine and its derivatives, like 5-fluorouracil (5-FU), primarily serve in the treatment of various cancers. Their antitumor activities are notable, especially in the context of gastrointestinal malignancies. The core mechanism involves interfering with essential biochemical processes crucial for cancer cell survival. These compounds are part of the antimetabolite class of drugs, which obstruct the synthesis and function of nucleic acids within cancer cells, thereby inhibiting proliferation and inducing cell death (Focaccetti et al., 2015), (Saif, Syrigos, & Katirtzoglou, 2009).

Chemotherapeutic Applications

These compounds are foundational in chemotherapy regimens targeting colorectal and other cancers. The design and formulation of drugs like S-1 aim to enhance the clinical utility of oral fluoropyrimidines while mitigating gastrointestinal toxicity, offering a more patient-friendly alternative to traditional intravenous chemotherapy. This approach not only promises convenience but also reduces the risk of complications associated with central venous access like infection and thrombosis (Saif, Syrigos, & Katirtzoglou, 2009), (Chollet et al., 2003).

Pharmacological Enhancements

Research has also delved into enhancing the antitumor activity of fluoropyrimidines like 5-FU by using inhibitors such as 5-chloro-2,4-dihydroxypyridine (CDHP) to inhibit the dihydropyrimidine dehydrogenase (DPD) enzyme. This inhibition strategy aims to enhance the cytotoxicity of 5-FU, particularly in cancer cells with high basal DPD activity, thereby improving the therapeutic efficacy of fluoropyrimidine treatments (Takechi et al., 2002).

Personalized Medicine

In the realm of personalized medicine, these compounds are instrumental in developing genotype-guided dosing strategies. By understanding the patient's genetic makeup, especially in the context of DPD enzyme activity which plays a crucial role in drug metabolism, clinicians can tailor chemotherapy treatments to minimize toxicities and optimize therapeutic outcomes. This approach underscores the shift towards more individualized treatment plans, ensuring that patients receive doses that align with their unique genetic and metabolic profiles, thereby enhancing the safety and effectiveness of fluoropyrimidine therapy (Henricks et al., 2017).

特性

IUPAC Name |

2-(cyclopropylmethoxy)-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVMEKKZWBIJGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Fluorophenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2474407.png)

![5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole](/img/structure/B2474409.png)

![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)

![1-[5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2474413.png)